

Application Notes & Protocols: Analyzing Brain Tissue After S 38093 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S 38093

Cat. No.: B1663443

[Get Quote](#)

Introduction

S 38093 is a novel antagonist and inverse agonist of the histamine H3 receptor (H3R).[1][2] As an inverse agonist, **S 38093** suppresses the constitutive activity of H3 autoreceptors, leading to an increase in the synthesis and release of histamine in the central nervous system.[1][3] This mechanism also facilitates the release of other neurotransmitters, including acetylcholine.[3] Preclinical studies have demonstrated its potential in treating cognitive disorders due to its pro-cognitive and arousal-promoting properties.[1][3]

Of particular interest to neurobiologists and drug development professionals is the effect of **S 38093** on adult hippocampal neurogenesis (AHN).[4][5] Chronic administration of **S 38093** has been shown to stimulate all stages of neurogenesis, including the proliferation, survival, and maturation of new neurons in the hippocampus.[4][5] These effects are associated with the upregulation of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).[4][5]

These application notes provide detailed protocols for the key techniques used to quantify the cellular and molecular changes in brain tissue following **S 38093** treatment. The methodologies described include immunohistochemistry (IHC) for analyzing neurogenesis, Western blotting for quantifying protein expression, and RT-qPCR for measuring gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of chronic (28-day) **S 38093** administration on various aspects of adult hippocampal neurogenesis and gene expression in aged mice, as reported in preclinical studies.[\[4\]](#)[\[5\]](#)

Table 1: Effect of **S 38093** on Hippocampal Neurogenesis in Aged Mice

Parameter	Vehicle Control	S 38093 (0.3 mg/kg/day)	S 38093 (1 mg/kg/day)	S 38093 (3 mg/kg/day)
Cell Proliferation (BrdU+ cells)	Mean Number	+	++	+++
Cell Survival (BrdU+ cells)	Mean Number	+	++	+++
Neuronal Maturation (DCX+ cells)	Mean Number	+	++	+++
Maturation Index (%)	23.7%	40.9%	-	31.3%

(Data synthesized from Guilloux et al., 2017.[\[4\]](#)[\[5\]](#) Symbols indicate qualitative increase relative to vehicle control.)

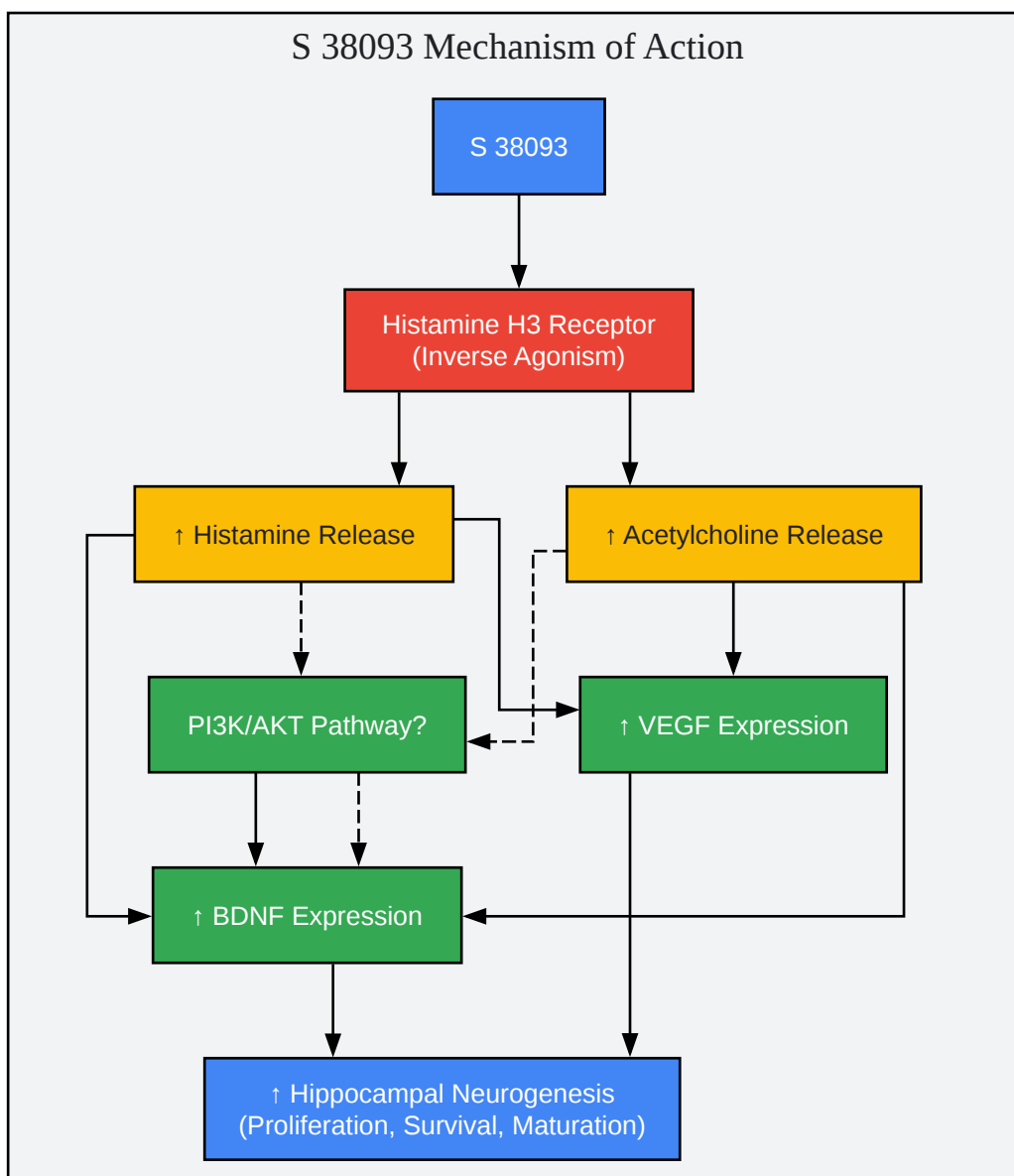
Table 2: Effect of **S 38093** on Hippocampal Gene Expression in Aged Mice

Gene Transcript	Vehicle Control	S 38093 (0.3 mg/kg/day)	S 38093 (1 mg/kg/day)	S 38093 (3 mg/kg/day)
BDNF-IX	Relative Expression	↑*	↑**	↑**
BDNF-IV	Relative Expression	↑*	↑**	↑**
BDNF-I	Relative Expression	↑*	↑**	↑*
VEGFA	Relative Expression	No significant change	↑*	↑*

*(Data adapted from Guilloux et al., 2017.[4][5] *p < 0.05, *p < 0.01 compared to vehicle.)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for **S 38093** and the general workflows for the analytical techniques described in this document.



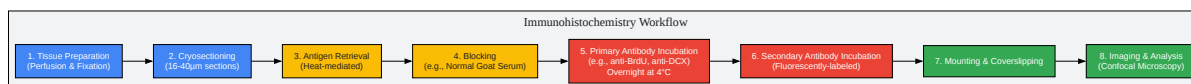
[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **S 38093** in promoting neurogenesis.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Neurogenesis Markers

This protocol details the procedure for detecting markers of cell proliferation (BrdU), neuronal maturation (DCX), and mature neurons (NeuN) in brain tissue sections.[4]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for immunohistochemistry.

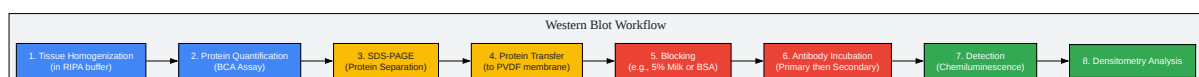
Methodology

- Tissue Preparation:
 - Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[6]
 - Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.[6]
- Sectioning:
 - Section the brain region of interest (e.g., hippocampus) into 40 µm coronal sections using a cryostat.
 - Store free-floating sections in a cryoprotectant solution at -20°C until use.
- Antigen Retrieval (for BrdU staining):
 - Wash sections 3x in PBS.
 - Incubate sections in 2N HCl for 30 minutes at 37°C to denature DNA.
 - Neutralize by incubating in 0.1 M borate buffer (pH 8.5) for 10 minutes.
- Immunostaining:

- Wash sections 3x in PBS.
- Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% Normal Goat Serum) for 1-2 hours at room temperature.[7]
- Incubate sections with primary antibodies (e.g., rat anti-BrdU, goat anti-DCX, mouse anti-NeuN) diluted in antibody dilution buffer overnight at 4°C.[7]
- Wash sections 3x in PBS.
- Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rat 488, Donkey anti-Goat 594) for 2 hours at room temperature, protected from light.[7]
- Wash sections 3x in PBS.
- Mounting and Imaging:
 - Mount the sections onto glass slides and allow them to dry.[6]
 - Apply mounting medium with DAPI (to counterstain nuclei) and coverslip.[6]
 - Image sections using a confocal microscope. Quantify the number of labeled cells (e.g., BrdU+, DCX+) using stereological methods.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is for quantifying the expression levels of proteins such as BDNF and VEGF in brain tissue lysates.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for Western blotting.

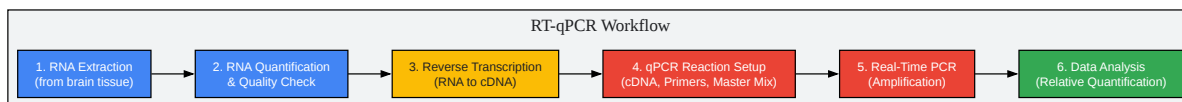
Methodology

- Brain Tissue Lysis:
 - Dissect the brain region of interest (e.g., hippocampus) on ice and snap-freeze in liquid nitrogen. Store at -80°C.
 - Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
 - Centrifuge the homogenate at 14,000g for 15 minutes at 4°C to pellet cellular debris.[10]
 - Collect the supernatant (protein lysate) and store it at -80°C.[10]
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[10]
 - Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
- SDS-PAGE and Protein Transfer:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins from the gel to a PVDF membrane.[9]
- Immunodetection:
 - Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies (e.g., anti-BDNF, anti-VEGF, and a loading control like anti-GAPDH or anti- β -actin) overnight at 4°C.
- Wash the membrane 3x with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
- Wash the membrane 3x with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
 - Visualize the protein bands using a digital imaging system.
 - Perform densitometric analysis to quantify the band intensity. Normalize the intensity of the target protein to the loading control for comparison across samples.

Protocol 3: RT-qPCR for Gene Expression Analysis

This protocol describes how to measure the relative abundance of mRNA transcripts, such as BDNF and VEGF, in brain tissue.[11]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for RT-qPCR.

Methodology

- RNA Extraction:

- Dissect the brain region of interest on ice and snap-freeze in liquid nitrogen.
- Extract total RNA from the tissue using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method, following the manufacturer's instructions.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- RNA Quantification and Quality Control:
 - Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
 - Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
- Reverse Transcription (cDNA Synthesis):
 - Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[\[12\]](#)
 - This can be done using a commercial cDNA synthesis kit.[\[12\]](#)
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix containing: diluted cDNA template, forward and reverse primers for the target gene (e.g., BDNF) and a reference gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
 - Run the reaction in a real-time PCR machine. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[\[12\]](#)
- Data Analysis:
 - The instrument measures fluorescence at each cycle to generate amplification plots. The cycle at which fluorescence crosses a threshold (Ct value) is determined.
 - Calculate the relative expression of the target gene using the $\Delta\Delta C_t$ method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene for both

the control and **S 38093**-treated groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 7. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 9. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 10. 2.2. Whole brain lysate preparation and western blotting [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. elearning.unite.it [elearning.unite.it]
- To cite this document: BenchChem. [Application Notes & Protocols: Analyzing Brain Tissue After S 38093 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663443#techniques-for-analyzing-brain-tissue-after-s-38093-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com